![molecular formula C20H12S B12661515 Benzo[b]phenanthro[2,3-d]thiophene CAS No. 248-85-1](/img/structure/B12661515.png)

Benzo[b]phenanthro[2,3-d]thiophene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

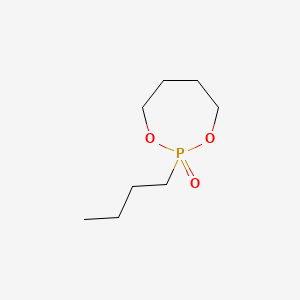

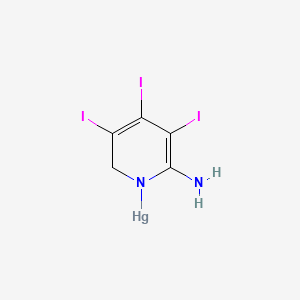

Benzo[b]fenantreno[2,3-d]tiofeno es un compuesto orgánico aromático con la fórmula molecular C20H12S. Es un hidrocarburo aromático policíclico que contiene un anillo de tiofeno fusionado con una estructura de fenantreno.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Benzo[b]fenantreno[2,3-d]tiofeno normalmente implica la ciclización de precursores apropiados. Un método común es la reacción de derivados de 2-bromobenceno con alquinos en presencia de un catalizador de paladio. Este proceso forma el anillo de tiofeno a través de una serie de pasos de ciclización y deshidrogenación .

Métodos de Producción Industrial: La producción industrial de Benzo[b]fenantreno[2,3-d]tiofeno puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del compuesto .

Tipos de Reacciones:

Oxidación: Benzo[b]fenantreno[2,3-d]tiofeno puede sufrir reacciones de oxidación para formar sulfoxidos y sulfonas.

Reducción: La reducción de Benzo[b]fenantreno[2,3-d]tiofeno puede llevar a la formación de derivados dihidro.

Reactivos y Condiciones Comunes:

Oxidación: Peróxido de hidrógeno, perácidos

Reducción: Hidruro de aluminio y litio

Sustitución: Halógenos, agentes nitrantes

Productos Principales Formados:

Oxidación: Sulfoxidos, sulfonas

Reducción: Derivados dihidro

Sustitución: Derivados halogenados y nitrados

4. Aplicaciones en Investigación Científica

Benzo[b]fenantreno[2,3-d]tiofeno tiene una amplia gama de aplicaciones en investigación científica:

Aplicaciones Científicas De Investigación

Benzo[b]phenanthro[2,3-d]thiophene has a wide range of applications in scientific research:

Mecanismo De Acción

El mecanismo de acción de Benzo[b]fenantreno[2,3-d]tiofeno y sus derivados a menudo implica interacciones con objetivos moleculares específicos. Por ejemplo, su actividad anticancerígena puede atribuirse a la inhibición de ciertas enzimas o vías de señalización involucradas en la proliferación celular . Los objetivos moleculares y vías exactas pueden variar según el derivado específico y su aplicación.

Compuestos Similares:

Benzotiofeno: Un compuesto aromático con una estructura de anillo de tiofeno similar pero menos anillos aromáticos fusionados.

Benzo[b]tieno[2,3-d]tiofeno: Un compuesto con una estructura central similar pero diferentes patrones de sustitución.

Benzo[b]nafto[1,2-d]tiofeno: Otro sistema aromático fusionado con tiofeno con propiedades de fluorescencia únicas.

Unicidad: Benzo[b]fenantreno[2,3-d]tiofeno se destaca por su sistema conjugado extendido, que imparte propiedades electrónicas únicas. Esto lo hace particularmente valioso en el desarrollo de materiales electrónicos orgánicos y materiales funcionales avanzados .

Comparación Con Compuestos Similares

Benzothiophene: An aromatic compound with a similar thiophene ring structure but fewer fused aromatic rings.

Benzo[b]thieno[2,3-d]thiophene: A compound with a similar core structure but different substitution patterns.

Benzo[b]naphtho[1,2-d]thiophene: Another thiophene-fused aromatic system with unique fluorescence properties.

Uniqueness: Benzo[b]phenanthro[2,3-d]thiophene stands out due to its extended conjugated system, which imparts unique electronic properties. This makes it particularly valuable in the development of organic electronic materials and advanced functional materials .

Propiedades

Número CAS |

248-85-1 |

|---|---|

Fórmula molecular |

C20H12S |

Peso molecular |

284.4 g/mol |

Nombre IUPAC |

10-thiapentacyclo[11.8.0.03,11.04,9.014,19]henicosa-1,3(11),4,6,8,12,14,16,18,20-decaene |

InChI |

InChI=1S/C20H12S/c1-2-6-15-13(5-1)9-10-14-11-18-16-7-3-4-8-19(16)21-20(18)12-17(14)15/h1-12H |

Clave InChI |

GDBRLJQTLSLZLH-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC5=CC=CC=C54 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)